molecular formula C14H21NO2 B14725224 Ethyl 4-(dimethylamino)-2-phenylbutanoate CAS No. 6955-21-1

Ethyl 4-(dimethylamino)-2-phenylbutanoate

Cat. No.: B14725224
CAS No.: 6955-21-1
M. Wt: 235.32 g/mol
InChI Key: FHHDBEYDICPUQH-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-2-phenylbutanoate is an organic compound with a complex structure that includes an ethyl ester, a dimethylamino group, and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(dimethylamino)-2-phenylbutanoate typically involves the esterification of 4-(dimethylamino)-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylamino)-2-phenylbutanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-2-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-2-phenylbutanoate can be compared with similar compounds, such as:

    Ethyl 4-(dimethylamino)benzoate: Both compounds contain a dimethylamino group and an ethyl ester, but differ in their aromatic ring structure.

    4-Dimethylaminopyridine: Shares the dimethylamino group but has a different core structure, leading to different reactivity and applications.

Uniqueness: this compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

6955-21-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-2-phenylbutanoate

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)13(10-11-15(2)3)12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3

InChI Key

FHHDBEYDICPUQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN(C)C)C1=CC=CC=C1

Origin of Product

United States

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